7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole
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Overview
Description
7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole is a heterocyclic compound that belongs to the class of pyrazolo[3,4-a]carbazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole can be achieved through various synthetic routes. One common method involves the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds. This reaction proceeds in boiling dimethylformamide (DMF) without the need for catalysts, yielding the desired product in good yields .
Another method involves the reaction of aminopyrazoles with dicarbonyl compounds under acid-promoted conditions. This approach can lead to the formation of 6-unsubstituted pyrazolo[1,5-a]pyrimidines, which can be further transformed into the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits various biological activities, making it a potential candidate for drug development.
Medicine: The compound has shown promise in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can exert its therapeutic effects, such as reducing tumor growth or modulating neurological functions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[5,1-b]quinazolines: These compounds are known for their potent activity as KATP channel openers and calcium channel blockers.
Uniqueness
7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole stands out due to its unique combination of structural features and biological activities. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
7-methyl-3-phenyl-1,2-dihydropyrazolo[3,4-a]carbazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3/c1-12-7-10-17-16(11-12)14-8-9-15-18(13-5-3-2-4-6-13)22-23-20(15)19(14)21-17/h2-11,22-23H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKMKYBIJFGSMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C=CC4=C(NNC4=C3N=C2C=C1)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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